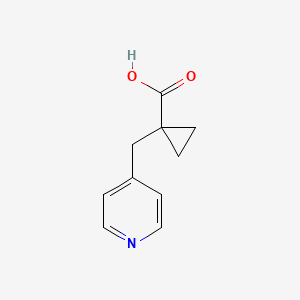
1-(Pyridin-4-ylmethyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-4-ylmethyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol This compound features a cyclopropane ring attached to a carboxylic acid group and a pyridine ring via a methylene bridge
Preparation Methods
The synthesis of 1-(Pyridin-4-ylmethyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a carbene or carbenoid reagent.
Pyridine Attachment: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the cyclopropane intermediate.
Industrial production methods may involve bulk synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
1-(Pyridin-4-ylmethyl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the reduction of the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where various nucleophiles replace hydrogen atoms.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(Pyridin-4-ylmethyl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(Pyridin-4-ylmethyl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various chemical reactions. The pyridine ring can interact with biological receptors, influencing cellular pathways and processes .
Comparison with Similar Compounds
1-(Pyridin-4-ylmethyl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:
Cyclopropane-1-carboxylic acid: Lacks the pyridine ring, making it less versatile in biological applications.
Pyridine-4-carboxylic acid: Lacks the cyclopropane ring, resulting in different chemical reactivity.
1-(Pyridin-3-ylmethyl)cyclopropane-1-carboxylic acid: Similar structure but with the pyridine ring attached at a different position, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of a cyclopropane ring and a pyridine ring, providing a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-(pyridin-4-ylmethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c12-9(13)10(3-4-10)7-8-1-5-11-6-2-8/h1-2,5-6H,3-4,7H2,(H,12,13) |
InChI Key |
HVDAQSWPBKADPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC=NC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


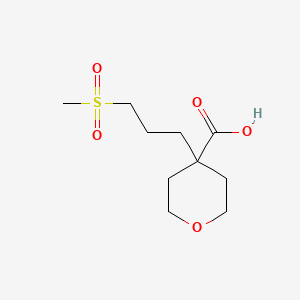
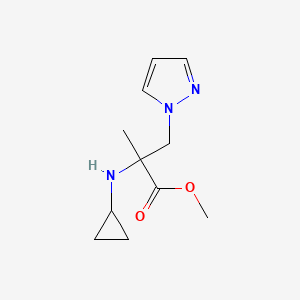



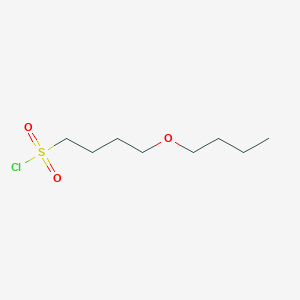

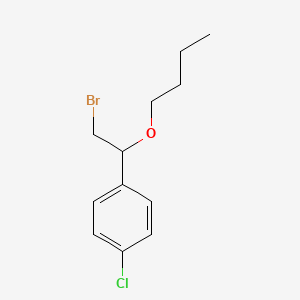
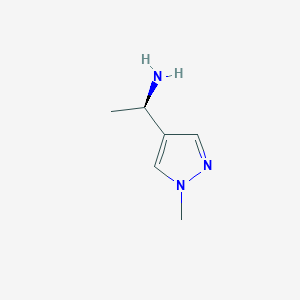



![Ammonium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13620190.png)

